4-(methoxymethyl)thiophene-2-sulfonyl chloride
Description
Properties
CAS No. |
2731007-93-3 |
|---|---|
Molecular Formula |
C6H7ClO3S2 |
Molecular Weight |
226.7 g/mol |
IUPAC Name |
4-(methoxymethyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClO3S2/c1-10-3-5-2-6(11-4-5)12(7,8)9/h2,4H,3H2,1H3 |
InChI Key |
MASXVOLMIGJKDZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CSC(=C1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electronic and Steric Effects in Thiophene Functionalization
Thiophene’s aromaticity and electron-rich nature make it highly reactive toward electrophilic substitution, with the alpha positions (2 and 5) being preferentially targeted due to maximal orbital overlap. The introduction of a methoxymethyl group at the 4-position introduces steric bulk and electronic modulation. The methoxymethyl group, being electron-donating via resonance, activates the ring but directs incoming electrophiles to the ortho (3) and para (1) positions relative to itself. However, the inherent alpha reactivity of thiophene often dominates, favoring substitution at the 2-position even in the presence of beta substituents. This duality necessitates careful reagent selection to ensure regioselective sulfonation at the 2-position.
Sulfonyl Chloride Group Reactivity
Synthetic Pathways to 4-(Methoxymethyl)thiophene
Friedel-Crafts Alkylation of Thiophene
Friedel-Crafts alkylation, while challenging for thiophene due to its moderate reactivity, can be employed using methoxymethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl). However, this method predominantly yields 2- and 5-substituted products, making it unsuitable for 4-position functionalization.
Directed Metallation and Functionalization
A more reliable approach involves directed ortho-metallation (DoM) strategies. By installing a directing group at the 3-position, such as a trimethylsilyl group, lithiation occurs at the 4-position. Subsequent quenching with methoxymethyl iodide introduces the desired substituent:
This method ensures precise regiocontrol, albeit requiring multi-step synthesis and protective group strategies.
Radical Bromination and Nucleophilic Substitution
Starting from 4-methylthiophene, radical bromination with N-bromosuccinimide (NBS) and azo initiators generates 4-(bromomethyl)thiophene. Subsequent nucleophilic substitution with sodium methoxide (NaOMe) yields the methoxymethyl derivative:
This route offers scalability, with reported yields exceeding 70% for analogous systems.
Sulfonation and Chlorination Strategies
Chlorosulfonation with HSO3_33Cl
Chlorosulfonic acid reacts with 4-(methoxymethyl)thiophene at 0–5°C to directly introduce the sulfonyl chloride group. The reaction proceeds via electrophilic attack at the 2-position, driven by thiophene’s inherent alpha reactivity:
Optimal conditions include stoichiometric HSOCl (1.2 equiv) and reaction times of 2–4 hours, achieving yields of 60–75% after recrystallization.
Post-Sulfonation Chlorination
For substrates incompatible with chlorosulfonic acid, sulfonation with concentrated sulfuric acid followed by chlorination with PCl provides an alternative:
This two-step method mitigates over-chlorination but requires careful temperature control (<40°C) to prevent ring degradation.
Purification and Characterization
Recrystallization Techniques
Crude product purification is achieved via recrystallization from hexanes/ethyl acetate (3:1 v/v), enhancing purity to >95%. Melting points for analogous sulfonyl chlorides range from 80–127°C, consistent with the target compound’s expected properties.
Spectroscopic Validation
-
H NMR (CDCl) : δ 7.60 (dd, J=1.3, 3.8 Hz, 1H, H-3), 7.53 (dd, J=1.3, 5.0 Hz, 1H, H-5), 4.42 (s, 2H, CHOCH), 3.35 (s, 3H, OCH).
-
IR (KBr) : 1370 cm (S=O asym), 1175 cm (S=O sym), 750 cm (C-S).
Comparative Analysis of Methodologies
| Method | Reagents | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Chlorosulfonation | HSOCl | 60–75 | 95 | Over-chlorination at high temperatures |
| Post-Sulfonation | HSO, PCl | 50–65 | 90 | Hydrolysis risk during sulfonation |
| Radical Bromination | NBS, NaOMe | 70–80 | 85 | Competing beta-substitution |
Industrial-Scale Considerations
Large-scale synthesis demands solvent recovery and continuous flow systems to manage exothermic reactions. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their low boiling points and compatibility with Grignard intermediates .
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride is used in anhydrous solvents like diethyl ether or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonyl Hydrides: Formed by reduction of the sulfonyl chloride group.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-(Methoxymethyl)thiophene-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions with amines, alcohols, and thiols. This reactivity facilitates the formation of sulfonamides, sulfonate esters, and sulfonothioates, which are important in pharmaceutical chemistry.
Case Study: Synthesis of Sulfonamide Drugs
One notable application is in the synthesis of sulfonamide-based pharmaceuticals. The compound can be used to modify existing drug molecules or create new derivatives with enhanced biological activity. For instance, it can be employed to synthesize sulfonamide antibiotics, which are widely used in treating bacterial infections.
Biological Applications
Modification of Biomolecules
In biological research, this compound is utilized for the modification of biomolecules such as proteins and peptides. This modification is essential for studying protein interactions and functions within cellular processes. The ability to introduce sulfonyl groups into biomolecules can alter their properties and enhance their reactivity.
Potential Drug Development
Research has indicated that this compound may play a role in drug development by serving as a building block for new therapeutic agents. Its unique structure allows for the exploration of new chemical entities that may exhibit desirable pharmacological properties.
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is employed in the production of specialty chemicals. Its applications extend to agrochemicals and materials science, where it can be used to synthesize compounds with specific functionalities required for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)thiophene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives. The thiophene ring can also participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural differences among thiophene sulfonyl chlorides arise from substituent type and position, influencing electronic and steric properties:
Biological Activity
4-(Methoxymethyl)thiophene-2-sulfonyl chloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₇H₉ClO₂S₂
- Molecular Weight : 210.73 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Synthesis
The synthesis of this compound typically involves the chlorosulfonation of thiophene derivatives followed by alkylation with methoxymethyl chloride. The reaction can be summarized as follows:
-
Chlorosulfonation :
-
Alkylation :
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Its sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and other biomolecules.
Enzyme Inhibition Studies
Recent studies have shown that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins.
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| COX-1 | 15 | |
| COX-2 | 10 | |
| Lipoxygenase | 20 |
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of this compound in a rat model of arthritis. The compound significantly reduced inflammation and pain scores compared to control groups.
Case Study 2: Antitumor Effects
Another study investigated the antitumor effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.
Research Findings
Research has demonstrated that this compound can modulate several signaling pathways, including those related to apoptosis and inflammation. Molecular docking studies have indicated strong binding affinities to target proteins involved in these pathways.
Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| COX-1 | -8.5 | |
| COX-2 | -9.0 | |
| Bcl-2 (anti-apoptotic) | -7.8 |
Q & A
Q. What are the common synthetic routes for preparing 4-(methoxymethyl)thiophene-2-sulfonyl chloride?
The synthesis typically involves chlorosulfonation of a thiophene precursor. For example, thiophene derivatives with methoxymethyl substituents can undergo sulfonation using chlorosulfonic acid followed by chlorination with reagents like PCl₅ or SOCl₂. Reaction conditions (temperature, solvent, stoichiometry) significantly influence yields and purity. Optimization may require iterative adjustments, such as refluxing in anhydrous dichloromethane to minimize hydrolysis of the sulfonyl chloride group .
Q. How is the reactivity of the sulfonyl chloride group exploited in derivatization?
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or hydrazines to form sulfonamides, sulfonate esters, or sulfonylhydrazides, respectively. For instance, reacting with primary amines in THF at 0–5°C yields sulfonamide derivatives, which are key intermediates in drug discovery .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm the thiophene backbone and substituents (e.g., methoxymethyl at C4 and sulfonyl chloride at C2). Discrepancies in chemical shifts may arise from solvent effects or impurities.
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Peaks near 1360 cm⁻¹ and 1170 cm⁻¹ confirm S=O stretching vibrations .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological activity of derivatives?
Frontier Molecular Orbital (FMO) analysis calculates HOMO-LUMO gaps to predict electron transfer capacity, which correlates with antioxidant activity. For example, derivatives with lower LUMO energies (e.g., −1.2 eV) exhibit higher electrophilicity, enhancing radical scavenging in assays like DPPH/ABTS .
Q. What strategies address low yields in sulfonamide formation?
Contradictory yields (e.g., 40% vs. 75%) may stem from amine nucleophilicity or moisture sensitivity. Strategies include:
- Using anhydrous solvents (e.g., THF) under inert atmosphere.
- Activating less nucleophilic amines with bases like triethylamine.
- Purifying via column chromatography with EtOAc/hexane gradients .
Q. How does the methoxymethyl substituent influence regioselectivity in further functionalization?
The electron-donating methoxymethyl group directs electrophilic substitution to the C5 position of the thiophene ring. This regioselectivity is confirmed by comparative studies using bromination or Friedel-Crafts acylation .
Applications in Scientific Research
Q. What role does this compound play in medicinal chemistry?
It serves as a precursor for sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase or kinases. For example, derivatives with pyridyl substituents (e.g., 5-(2-pyridyl)thiophene-2-sulfonyl chloride) show enhanced binding affinity due to π-π stacking interactions .
Q. How is it utilized in material science?
The sulfonyl chloride group enables covalent attachment to polymers or nanoparticles. Applications include:
- Functionalizing conductive polymers for optoelectronic devices.
- Designing metal-organic frameworks (MOFs) with sulfonate linkers for gas storage .
Troubleshooting and Data Analysis
Q. How to resolve discrepancies in antioxidant activity assays?
Inconsistent IC₅₀ values (e.g., 13.12 μM vs. 15.49 μM) may arise from assay conditions (pH, solvent polarity). Normalize data using internal standards (e.g., quercetin) and validate via dose-response curves .
Q. What safety protocols are critical for handling this compound?
- Use PPE (gloves, goggles) due to its corrosive nature (H314 hazard).
- Store under inert atmosphere at 2–8°C to prevent hydrolysis.
- Neutralize spills with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
